Product packaging for Imidazo[1,2-a]pyridin-5-ylmethanol(Cat. No.:CAS No. 167884-17-5)

Imidazo[1,2-a]pyridin-5-ylmethanol

Cat. No.: B1588869
CAS No.: 167884-17-5
M. Wt: 148.16 g/mol
InChI Key: HTTSIZUFZZFCTK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-5-ylmethanol (CAS 167884-17-5) is a chemical compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . This compound serves as a versatile and valuable chemical scaffold in medicinal chemistry and anticancer research . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, recognized for its planar, aromatic bicyclic system that can act as a hydrogen bond acceptor, enabling it to fit into the adenine binding region (hinge segment) of various kinase enzymes . Researchers frequently utilize this compound, often with the 5-ylmethanol substituent, as a critical synthetic intermediate for designing novel potential therapeutics . A primary application is in the development of epidermal growth factor receptor (EGFR) inhibitors . EGFR overexpression is a known factor in many malignancies, and inhibitors targeting this receptor are a validated strategy for cancer treatment . Furthermore, derivatives based on the imidazo[1,2-a]pyridine structure have shown promise as dual-targeting agents, also exhibiting inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, which is linked to cancer survival and therapy resistance . Studies have shown that novel imidazo[1,2-a]pyridine derivatives demonstrate potent anticancer activities against broad panels of cancer cell lines, including leukemia, and can induce apoptosis (programmed cell death) and cell cycle arrest . The mechanism is often associated with the inhibition of key signaling pathways such as AKT/mTOR, which are crucial for cell growth and survival . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1588869 Imidazo[1,2-a]pyridin-5-ylmethanol CAS No. 167884-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTSIZUFZZFCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456074
Record name Imidazo[1,2-a]pyridin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167884-17-5
Record name Imidazo[1,2-a]pyridin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving Imidazo 1,2 a Pyridin 5 Ylmethanol

Synthetic Routes to the Imidazo[1,2-a]pyridin-5-ylmethanol Core Structure

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, the core of this compound, has been a subject of extensive research. Various methods have been developed, ranging from classical condensation reactions to modern catalytic and multi-component approaches.

A foundational method for constructing the imidazo[1,2-a]pyridine ring system involves the condensation of 2-aminopyridines with α-haloketones, a reaction first reported by Tschitschibabin. bio-conferences.org While effective, this method often requires high temperatures and can result in modest yields. bio-conferences.org To improve upon this, researchers have explored the use of microwave irradiation, which can significantly reduce reaction times and enhance yields. bio-conferences.org Another approach utilizes neutral alumina (B75360) as a catalyst, allowing the reaction to proceed at ambient temperature. bio-conferences.org Furthermore, a catalyst- and solvent-free method has been developed, operating at a mild 60°C. bio-conferences.org

A two-step synthesis for a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, has been described. This process begins with the condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate, followed by the reduction of the resulting ester with lithium aluminum hydride to yield the final product. nih.govresearchgate.net

More recent synthetic strategies focus on C-H functionalization and oxidative coupling reactions. For instance, an ultrasound-assisted method using a KI/tert-butyl hydroperoxide catalytic system in water provides a green and metal-free route to imidazo[1,2-a]pyridines. organic-chemistry.org Copper-catalyzed reactions have also been prominent, including the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which proceeds via a catalytic Ortoleva-King type reaction. organic-chemistry.org

The table below summarizes various synthetic approaches to the imidazo[1,2-a]pyridine core.

Table 1: Synthetic Routes to the Imidazo[1,2-a]pyridine Core

Reaction Type Reactants Catalyst/Conditions Key Features
Condensation 2-Aminopyridine (B139424), α-Haloketone High temperature or Microwave irradiation or Neutral alumina Foundational method, with modern improvements for efficiency. bio-conferences.org
Condensation 6-Methylpyridin-2-amine, Ethyl bromopyruvate Boiling methanol (B129727), then LiAlH4 Two-step synthesis for a substituted analog. nih.govresearchgate.net
C-H Functionalization Ketones KI/tert-butyl hydroperoxide, Ultrasound, Water Green, metal-free, and base-free method. organic-chemistry.org

Strategies for Derivatization at the 5-Methanol Position and Other Ring Positions

Once the imidazo[1,2-a]pyridine core is formed, derivatization at various positions allows for the exploration of structure-activity relationships. The 5-methanol group of the target compound, as well as other positions on the heterocyclic ring system, can be chemically modified.

Derivatization at the C3 position of the imidazo[1,2-a]pyridine ring is a common strategy. For example, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)3 has been developed for the C3-alkylation of imidazo[1,2-a]pyridines using aldehydes and amines. mdpi.com This method offers good functional group tolerance and high atomic economy. mdpi.com

The synthesis of various substituted imidazo[1,2-a]pyridines has been achieved through different synthetic methods. For instance, the one-pot synthesis using acetophenone (B1666503) and 2-aminopyridine in the presence of iodine has been improved by using CsF-Celite in the post-treatment, leading to higher yields and simplified operations. tci-thaijo.org This method has been used to synthesize derivatives such as 7-methyl-2-phenylimidazo[1,2-a]pyridine. tci-thaijo.org

Furthermore, metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-a]pyridine skeleton. These reactions, including Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille couplings, enable the introduction of a wide variety of substituents. researchgate.net

The table below provides examples of derivatization strategies for the imidazo[1,2-a]pyridine ring.

Table 2: Derivatization Strategies for the Imidazo[1,2-a]pyridine Ring

Position Reaction Type Reagents Catalyst Resulting Structure
C3 Aza-Friedel–Crafts Aldehydes, Amines Y(OTf)3 C3-alkylated imidazo[1,2-a]pyridines mdpi.com
Various One-pot synthesis Acetophenone, 2-Aminopyridine Iodine, CsF-Celite Substituted imidazo[1,2-a]pyridines tci-thaijo.org

Mechanistic Investigations of Formation and Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of the imidazo[1,2-a]pyridine ring and its subsequent derivatization have been the subject of several mechanistic studies.

The classical synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones proceeds through a nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of 2-aminopyridine, followed by intramolecular cyclization and dehydration. bio-conferences.org

In the copper-catalyzed synthesis from aminopyridines and nitroolefins, a plausible mechanism involves a Michael addition, followed by the formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition. organic-chemistry.org

Catalysis plays a pivotal role in the modern synthesis of imidazo[1,2-a]pyridines, offering milder reaction conditions, higher efficiency, and greater selectivity.

Copper catalysts are widely used. For example, CuI catalyzes the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org Another copper-catalyzed one-pot procedure enables the synthesis of these heterocycles from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This method is environmentally friendly and suitable for constructing various functionalized imidazo[1,2-a]pyridines. organic-chemistry.org

Ruthenium catalysis has also been employed. A one-pot approach for creating bis(2-phenylimidazo[1,2-a]pyridin-3-yl)methane (BIP) has been achieved through ruthenium catalysis with the use of formic acid. acs.org

Iodine has been shown to be an effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds through a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under aerobic conditions in water. nih.gov

The table below highlights some of the catalytic approaches used in imidazo[1,2-a]pyridine synthesis.

Table 3: Catalytic Approaches in Imidazo[1,2-a]pyridine Synthesis

Catalyst Reactants Key Features
Copper(I) iodide (CuI) 2-Aminopyridines, Acetophenones Aerobic oxidative synthesis. organic-chemistry.org
Copper(I) bromide (CuBr) Aminopyridines, Nitroolefins One-pot procedure using air as oxidant. organic-chemistry.org
Ruthenium complex 2-Phenylimidazo[1,2-a]pyridine, Formic acid Synthesis of bis-imidazo[1,2-a]pyridines. acs.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine framework.

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, involving an aminopyridine, an aldehyde, and an isocyanide, is a versatile method for synthesizing 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgmdpi.comresearchgate.net This reaction can be catalyzed by Lewis or Brønsted acids, such as scandium triflate or ammonium (B1175870) chloride. bio-conferences.orgmdpi.com

Another three-component reaction combines 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, to produce imidazo[1,2-a]pyridine derivatives. bio-conferences.org

Iodine can also catalyze a three-component condensation of 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide at room temperature to afford imidazo[1,2-a]pyridine derivatives in good yields. rsc.org The proposed mechanism involves the initial formation of an imine from the aldehyde and aminopyridine, which is then activated by iodine for nucleophilic attack by the isocyanide, followed by cyclization. rsc.org

The table below summarizes some of the multi-component reactions used for the synthesis of the imidazo[1,2-a]pyridine framework.

Table 4: Multi-component Reactions for Imidazo[1,2-a]pyridine Framework

Reaction Name Components Catalyst Product Type
Groebke–Blackburn–Bienaymé 2-Aminopyridine, Aldehyde, Isonitrile Scandium triflate, Ammonium chloride 3-Aminoimidazo[1,2-a]pyridines bio-conferences.orgmdpi.com
Copper-catalyzed MCR 2-Aminopyridine, Aldehyde, Terminal alkyne Copper Imidazo[1,2-a]pyridines bio-conferences.org

Advanced Spectroscopic Characterization and Structural Analysis of Imidazo 1,2 a Pyridin 5 Ylmethanol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For the imidazo[1,2-a]pyridine (B132010) scaffold, ¹H and ¹³C NMR spectra reveal characteristic chemical shifts that are influenced by the electronic environment of the bicyclic system and the nature of its substituents. dtic.mil

In ¹H NMR spectroscopy of imidazo[1,2-a]pyridine derivatives, the protons on the pyridine (B92270) ring typically appear as a complex set of signals in the aromatic region. For the parent imidazo[1,2-a]pyridine, the proton at C5 is generally the most deshielded, appearing furthest downfield, due to the influence of the adjacent bridgehead nitrogen. dtic.mil The introduction of a hydroxymethyl (-CH₂OH) group at the C5 position, as in Imidazo[1,2-a]pyridin-5-ylmethanol, would significantly alter the spectrum. The methylene (B1212753) protons (-CH₂) would be expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is highly dependent on solvent and concentration.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts in the imidazo[1,2-a]pyridine system have been correlated with the π-electron densities of the ring positions. dtic.mil Quaternization or substitution can significantly alter the shielding pattern of the carbon atoms. dtic.mil For this compound, the carbon of the hydroxymethyl group would likely resonate around 60-65 ppm. The C5 carbon, now attached to the substituent, would experience a significant shift compared to the unsubstituted parent compound.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Imidazo[1,2-a]pyridines

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹HH-2, H-37.5 - 8.0Position depends on substituents on the imidazole (B134444) ring.
¹HH-58.0 - 8.9Typically the most downfield proton in the pyridine ring. mdpi.com
¹HH-6, H-7, H-86.7 - 7.6Appear as multiplets or doublets of doublets. mdpi.comtci-thaijo.org
¹³CC-2, C-3107 - 118Resonances for the imidazole ring carbons. tci-thaijo.org
¹³CC-5124 - 126Chemical shift is sensitive to substitution. tci-thaijo.org
¹³CC-6, C-7, C-8112 - 135Resonances for the pyridine ring carbons. tci-thaijo.org
¹³CC-8a (bridgehead)143 - 146Bridgehead carbon adjacent to the imidazole ring. tci-thaijo.org

Note: Data compiled from studies on various imidazo[1,2-a]pyridine analogs. mdpi.comtci-thaijo.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to aid in structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. nih.gov

For imidazo[1,2-a]pyridine derivatives, electrospray ionization (ESI) is a common technique used to generate gas-phase ions. nih.gov The fragmentation behavior of these compounds under tandem mass spectrometry (MS/MS) provides valuable structural information. Studies on 3-phenoxy imidazo[1,2-a]pyridines have shown that a characteristic fragmentation pathway involves the homolytic cleavage of the substituent bond. nih.gov Other diagnostic ions are produced by the elimination of small molecules like CO, which helps to identify the core imidazo[1,2-a]pyridine scaffold. nih.gov

In the case of this compound (C₈H₈N₂O, Mol. Wt.: 148.16 g/mol ), the molecular ion peak [M+H]⁺ would be observed at m/z 149.0715 in HRMS. Key fragmentation pathways would likely include:

Loss of the hydroxymethyl group: A neutral loss of CH₂OH (31 Da) would result in a fragment ion corresponding to the imidazo[1,2-a]pyridine cation.

Loss of water: Dehydration could lead to the formation of a stable cyclic ion.

Ring fragmentation: Cleavage of the bicyclic core, consistent with patterns observed for other imidazo[1,2-a]pyridine analogs. mdpi.comnih.gov

Table 2: Predicted Key Mass Spectrometry Data for this compound

IonFormulaPredicted m/z (Monoisotopic)Description
[M+H]⁺[C₈H₉N₂O]⁺149.0715Protonated molecular ion.
[M-H₂O+H]⁺[C₈H₇N₂]⁺119.0609Ion resulting from loss of water.
[M-CH₂OH+H]⁺[C₇H₇N₂]⁺119.0609Ion resulting from loss of the hydroxymethyl radical.

Infrared (IR) and UV-Visible Spectroscopy in Compound Characterization

Infrared (IR) and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region. Vibrations associated with the aromatic imidazo[1,2-a]pyridine core include C-H stretching just above 3000 cm⁻¹, and C=C and C=N stretching in the 1450-1650 cm⁻¹ range. nih.govresearchgate.netresearchgate.net

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Imidazo[1,2-a]pyridine derivatives typically exhibit strong absorption bands in the UV region due to π-π* transitions within the aromatic system. optica.orgijrpr.com The parent scaffold shows absorption maxima around 250-350 nm. ijrpr.comnih.gov The position and intensity of these bands are sensitive to substituents on the ring. Electron-donating groups can cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. ijrpr.com The hydroxymethyl group on this compound is a weak electron-donating group and would be expected to have a modest effect on the absorption spectrum compared to the unsubstituted core.

Table 3: Characteristic Spectroscopic Data (IR & UV-Vis) for this compound

SpectroscopyFeatureExpected RangeDescription
IRν(O-H)3200-3600 cm⁻¹Alcohol hydroxyl stretch (broad)
IRν(C-H)3000-3100 cm⁻¹Aromatic C-H stretch
IRν(C=N), ν(C=C)1450-1650 cm⁻¹Aromatic ring stretching vibrations nih.gov
IRν(C-O)1050-1150 cm⁻¹Alcohol C-O stretch
UV-Visλ_max250-360 nmπ-π* transitions of the aromatic system ijrpr.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of various imidazo[1,2-a]pyridine analogs reveals common structural features. nih.gov The imidazo[1,2-a]pyridine ring system is planar. In the solid state, these molecules often pack in arrangements influenced by π-π stacking interactions between the aromatic rings.

For this compound, the presence of the hydroxyl group would introduce a significant potential for hydrogen bonding. It is highly probable that in the crystalline state, molecules would be linked via intermolecular O-H···N hydrogen bonds, where the hydroxyl group of one molecule acts as a hydrogen bond donor to one of the nitrogen atoms (likely N1 of the imidazole ring) of an adjacent molecule. This hydrogen bonding network would be a dominant feature of its crystal packing. The precise bond lengths and angles of the hydroxymethyl substituent and its orientation relative to the planar ring system could be unambiguously determined through this method. nih.gov

Computational and Theoretical Chemistry Studies on Imidazo 1,2 a Pyridin 5 Ylmethanol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, energies, and reactivity. For derivatives of the imidazo[1,2-a]pyridine (B132010) class, DFT calculations are typically performed using specific basis sets, such as B3LYP/6-311G++(d,p), to obtain optimized geometries and electronic parameters. ambeed.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For imidazo[1,2-a]pyridine derivatives, a smaller energy gap is often correlated with higher biological activity, as it facilitates interactions with biological targets like proteins and enzymes. FMO analysis helps in understanding the charge transfer that can occur within the molecule, which is a vital aspect of its bioactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

Compound EHOMO (eV) ELUMO (eV) ΔEgap (eV)
7a -5.8185 -2.9217 2.8968
7b -5.7453 -2.6775 3.0679
7c -5.6638 -2.689 2.9748
7d -5.4589 -2.1091 3.3498
7e -5.2095 -1.8216 3.3879

Data is illustrative and sourced from a study on Imidazo[1,2-a]pyrimidine derivatives, not Imidazo[1,2-a]pyridin-5-ylmethanol.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate electrostatic potential: red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green areas represent neutral potential.

For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has identified the nitrogen atoms of the 6-π electron system and oxygen atoms as primary nucleophilic sites. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to a drug's binding affinity with its receptor.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. These descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. ambeed.com

Studies on imidazo[1,2-a]pyridine derivatives have shown that compounds with lower hardness and higher softness values tend to be more reactive and exhibit greater biological activity. These parameters are instrumental in rationalizing the reactivity profiles of different derivatives and in designing new compounds with desired stability and reactivity characteristics. ambeed.com

Table 2: Illustrative Global Reactivity Descriptors for Imidazo[1,2-a]pyrimidine Derivatives

Compound Hardness (η) (eV) Softness (σ) (eV-1) Electronegativity (χ) (eV) Electrophilicity (ω) (eV)
7a 1.4484 0.6904 4.3701 6.5927
7b 1.5339 0.6519 4.2113 5.7808
7c 1.4874 0.6723 4.1764 5.8633
7d 1.6749 0.597 3.784 4.2744
7e 1.6939 0.5903 3.5155 3.648

Data is illustrative and sourced from a study on Imidazo[1,2-a]pyrimidine derivatives, not this compound.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design to understand the binding modes and affinities between a potential drug molecule and its biological target.

For imidazo[1,2-a]pyridine derivatives, docking studies have been extensively used to predict their binding interactions with various protein targets, including those for cancer, tuberculosis, and viral diseases. The process involves preparing the 3D structures of both the ligand and the protein target, often retrieved from databases like the Protein Data Bank (PDB). ambeed.com Docking simulations then calculate the binding energy (often expressed as a docking score), which indicates the strength of the interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies on imidazo[1,2-a]pyridine carboxamides against the QcrB protein in M. tuberculosis have identified specific amino acid residues crucial for binding.

In Silico Prediction of Drug-Likeness and ADMET Properties

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. ambeed.com

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ambeed.com Compounds that adhere to these rules are more likely to have good oral bioavailability. ADMET prediction servers, such as SwissADME and ProTox-II, can forecast a wide range of parameters, including gastrointestinal absorption, blood-brain barrier permeability, and potential toxicities like carcinogenicity and cytotoxicity. Numerous studies on imidazo[1,2-a]pyridine derivatives have employed these in silico methods to evaluate their drug-like properties and toxicity profiles, helping to prioritize the most promising candidates for further experimental investigation. ambeed.com

Pharmacological and Biological Activity Investigations of Imidazo 1,2 a Pyridin 5 Ylmethanol and Its Derivatives

Antimicrobial Activities

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have shown a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective drugs. nih.gov

Antibacterial Efficacy Studies

The imidazo[1,2-a]pyridine nucleus is a key feature in a variety of compounds exhibiting potent antibacterial properties. Research has demonstrated the efficacy of these derivatives against a range of both Gram-positive and Gram-negative bacteria.

One study reported on a series of imidazo[1,2-a]pyrimidine (B1208166) derivatives that showed potent in vitro activity against several bacterial species. nih.gov Another study highlighted that certain thiazole-based imidazopyridine derivatives were more effective against E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumonia than the standard antibiotics ampicillin (B1664943) and gentamicin. Furthermore, some synthesized conjugates have displayed significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).

A novel series of imine derivatives based on the imidazo[1,2-a]pyridine structure has also shown promising in vitro antimicrobial activity against key pathogens like Staphylococcus aureus and Escherichia coli. acs.org

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives This table is interactive. Click on headers to sort.

Compound Class Target Bacteria Observed Activity Reference
Thiazole-based IZPs E. coli, S. aureus, B. subtilis, K. pneumonia More effective than ampicillin and gentamicin
Pyran bis-heterocycles MRSA, S. aureus, E. coli, S. typhi, K. pneumonia, P. aeruginosa Significant bactericidal activity (Zone of inhibition >9 mm)
Imine derivatives Staphylococcus aureus, Escherichia coli Promising in vitro antimicrobial activity acs.org

Antifungal Efficacy Studies

The antifungal potential of imidazo[1,2-a]pyridine derivatives has been investigated, with notable success against various fungal pathogens. A series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of Candida albicans. Several of these compounds demonstrated significant activity, with one derivative, compound 10i , being the most potent with a Minimum Inhibitory Concentration (MIC) of 41.92 µmol/L. The introduction of a chlorine atom at the 2-position of the imidazo[1,2-a]pyridine scaffold was found to influence the antifungal potency.

Other studies have also confirmed the antifungal capabilities of this class of compounds. A new series of imine derivatives showed activity against fungi such as Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. acs.org Early research from 1972 also documented the activity of imidazo(1,2-a)pyridine agents against Aspergillus, Penicillium, and Rhizopus. Molecular docking studies of imidazo[1,2-a]pyrimidines suggest they may possess antifungal activity against Candida albicans, comparing favorably with the clinically used drug voriconazole. youtube.com

Table 2: Antifungal Activity of Selected Imidazo[1,2-a]pyridine Derivatives against Candida albicans This table is interactive. Click on headers to sort.

Compound MIC (µmol/L) Notes Reference
10i 41.92 Most potent in its series; features a 4-amino function on the phenyl ring and a chlorine at the 2-position of the imidazo[1,2-a]pyridine scaffold.
10a < 300 Active
10b < 300 Active

| 10c | < 300 | Active | |

Antitubercular Activity and Mode of Action

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the search for new treatments for tuberculosis (TB), a disease that caused 1.6 million deaths worldwide in 2021. rsc.orgnih.gov Derivatives of this class have shown significant activity against drug-sensitive, multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis (Mtb). rsc.orgnih.gov

A key mode of action for these compounds is the inhibition of the electron transport chain, a critical pathway for energy generation in Mtb. nih.gov Specifically, imidazo[1,2-a]pyridines have been identified as potent inhibitors of the ubiquinol (B23937) cytochrome C reductase subunit QcrB. nih.govnih.govplos.org By targeting QcrB, these compounds disrupt the oxidative phosphorylation pathway, which is essential for the survival and growth of the bacterium. nih.gov Spontaneous resistant mutants of M. bovis BCG generated against these inhibitors showed a specific mutation in the qcrB gene, confirming it as the target. nih.govplos.org

Another identified mechanism involves the inhibition of ATP synthase, another crucial component of cellular energy production. nih.gov

Several series of imidazo[1,2-a]pyridine derivatives have been developed with potent antitubercular activity.

Imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) have been synthesized and evaluated, with compound IPA-6 showing an exceptionally low MIC of 0.05 µg/mL, making it 125 times more potent than the standard drug ethambutol.

2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent potency against various Mtb strains, including replicating, non-replicating, MDR, and XDR forms, with MIC₉₀ values often below 1 µM. acs.org

N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides also showed excellent in vitro activity against drug-sensitive Mtb. nih.gov

Table 3: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives This table is interactive. Click on headers to sort.

Compound/Series Target/Strain MIC Mode of Action Reference
IPA-6 M. tuberculosis H37Rv 0.05 µg/mL Enoyl acyl carrier protein reductase (InhA) inhibition (predicted)
IPA-9 M. tuberculosis H37Rv 0.4 µg/mL Not specified
IPS-1 M. tuberculosis H37Rv 0.4 µg/mL Not specified
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides MDR-Mtb 0.07–2.2 µM (MIC₉₀) QcrB Inhibition acs.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides XDR-Mtb 0.07–0.14 µM (MIC₉₀) QcrB Inhibition acs.org

Anticancer and Antitumor Activities

The imidazo[1,2-a]pyridine framework is a recognized "drug prejudice" scaffold, valued for its extensive applications in medicinal chemistry, including the development of anticancer agents. nih.gov This structural motif has been integral to the creation of compounds that target various hallmarks of cancer. nih.gov

Inhibition of Kinase Targets (e.g., CDK, VEGFR, PI3K, EGFR)

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature in cancer. Imidazo[1,2-a]pyridine derivatives have been successfully designed to inhibit several key kinases involved in cancer progression. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition : CDKs are central to cell cycle regulation. Researchers have developed imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of CDK2. In the pursuit of treatments for colorectal cancer, another series was designed to target CDK9. From this work, compound LB-1 emerged as a highly selective CDK9 inhibitor with an IC₅₀ value of 9.22 nM. nih.gov Compounds LB-8 and LB-10 were even more potent, with IC₅₀ values of 5.25 nM and 3.56 nM, respectively. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and VEGFR2 is a key mediator of this process. google.com A series of imidazo[1,2-a]pyridine derivatives were designed as dual inhibitors of c-Met and VEGFR2. Compound 26 , in particular, strongly inhibited both enzymes with IC₅₀ values of 1.9 nM for c-Met and 2.2 nM for VEGFR2. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition : The PI3K/Akt/mTOR pathway is frequently overactivated in cancer, making it a prime target for therapy. Imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors. One such compound, 15a , demonstrated significant tumor growth inhibition in animal models.

Epidermal Growth Factor Receptor (EGFR) Inhibition : While research on imidazo[1,2-a]pyridine derivatives as EGFR inhibitors is part of the broader investigation into this scaffold's anticancer potential, specific examples for this exact target were not detailed in the reviewed literature. nih.gov

Antiviral Activities

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological applications, including antiviral properties. nih.govnih.gov Derivatives of this scaffold have been investigated for their efficacy against various viruses. nih.gov

SARS-CoV-2 Cell Entry Inhibition

While the broader class of pyridine (B92270) derivatives has been a subject of molecular docking studies to identify potential inhibitors of SARS-CoV-2 proteins nih.gov, and computational studies on imidazo[1,2-a]pyrimidine derivatives have suggested their potential as inhibitors of SARS-CoV-2 cell entry nih.gov, there is currently no specific research available in the scientific literature regarding the activity of Imidazo[1,2-a]pyridin-5-ylmethanol or its direct derivatives as inhibitors of SARS-CoV-2 cell entry.

Herpesvirus Inhibition

Research has demonstrated that certain derivatives of the imidazo[1,2-a]pyridine scaffold exhibit potent activity against herpesviruses. For instance, a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have been synthesized and shown to have in vitro antiviral activity against herpes simplex viruses, with some compounds demonstrating potency comparable to or greater than acyclovir. nih.gov Another study reported on imidazo[1,2-a]pyridines with a thioether side chain at the 3-position that were highly active against human cytomegalovirus (HCMV) and showed pronounced activity against varicella-zoster virus (VZV). nih.gov

However, specific studies on the inhibitory effects of this compound or its derivatives against herpesviruses have not been found in the reviewed scientific literature.

Anti-inflammatory and Analgesic Properties

The imidazo[1,2-a]pyridine core is a feature of various compounds investigated for their anti-inflammatory and analgesic potential. For example, a novel synthetic derivative of imidazo[1,2-a]pyridine, referred to as MIA, was found to exert anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov In other research, new imidazo[1,2-a]pyridine derivatives were designed as cyclooxygenase-2 (COX-2) inhibitors, with some compounds demonstrating significant analgesic activity in vivo. rjpbr.com One particular derivative, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), was found to have more potent analgesic activity than indomethacin (B1671933) in several experimental models. nih.gov

Despite these findings for the broader class of imidazo[1,2-a]pyridines, there is no specific information available from current research on the anti-inflammatory or analgesic properties of this compound or its derivatives.

Central Nervous System (CNS) Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to possess a range of activities within the central nervous system. nih.gov

Anticonvulsant Properties

The imidazo[1,2-a]pyridine scaffold is a core component of compounds that have been explored for their anticonvulsant effects. nih.gov However, a review of the current scientific literature did not yield any specific studies on the anticonvulsant properties of this compound or its direct derivatives.

Hypnotic and Anxiolytic Effects

Certain derivatives of the related imidazo[1,2-a]pyrimidine class have been investigated as potential non-sedative anxiolytics. For example, a series of (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones were found to be active in benzodiazepine (B76468) receptor binding assays and showed oral activity in animal models predictive of anxiolytic effects, with some compounds being equipotent to chlordiazepoxide but with reduced sedative effects. nih.gov

There is currently no specific research available on the hypnotic or anxiolytic effects of this compound or its derivatives.

Enzyme Inhibition and Receptor Modulation

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has been explored for its interaction with various enzymes and receptors. Derivatives of this core structure have demonstrated significant potential in modulating the activity of key biological targets, leading to investigations in diverse therapeutic areas. This section details the inhibitory and modulatory activities of this compound and its related derivatives on Bruton's tyrosine kinase (Btk), indoleamine 2,3-dioxygenase 1 (IDO1), and their role as ligands for amyloid-beta (Aβ) aggregates in the context of Alzheimer's disease research.

Btk Kinase Inhibition

Bruton's tyrosine kinase (Btk) is a critical enzyme in the B cell receptor signaling pathway, playing a central role in the development, maturation, and signaling of B cells. nih.gov Its involvement in the survival and proliferation of malignant B cells has made it an attractive target for the development of therapeutics against B cell malignancies. nih.gov While direct studies on this compound are not prevalent, research into structurally related imidazo-fused heterocyclic systems has revealed potent Btk inhibitory activity.

One area of research has focused on imidazo[1,2-b]pyridazine (B131497) derivatives. A notable compound from this series, identified as compound 22 (TM471-1), demonstrated potent irreversible inhibition of Btk with an IC50 of 1.3 nM. nih.gov This compound exhibited high selectivity across a panel of 310 kinases and showed significant tumor growth inhibition in a xenograft model, leading to its advancement into Phase I clinical trials. nih.gov

Another related class of compounds, 8-amino-imidazo[1,5-a]pyrazines, has been investigated as reversible Btk inhibitors. nih.gov These compounds achieve their selectivity through specific hydrogen bond interactions with Ser538 and Asp539 in the kinase hinge region, as well as hydrophobic interactions in a back pocket. nih.gov The development of reversible inhibitors is of interest due to the emergence of resistance to irreversible inhibitors like ibrutinib, often caused by a C481S mutation in the Btk enzyme. nih.gov

Table 1: Btk Inhibitory Activity of Selected Imidazo-fused Pyridine/Pyrazine Derivatives

Compound ClassSpecific CompoundTargetActivity (IC50)Inhibition Type
Imidazo[1,2-b]pyridazineCompound 22 (TM471-1)Btk1.3 nM nih.govIrreversible nih.gov
8-amino-imidazo[1,5-a]pyrazine2-Pyridyl amidesBtkPotentReversible nih.gov

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a tryptophan-catabolizing enzyme that plays a significant role in immune evasion by tumors. nih.gov By depleting tryptophan and generating immunosuppressive metabolites, IDO1 helps create a tolerant microenvironment for cancer cells. nih.gov Consequently, inhibitors of IDO1 are being actively pursued as immuno-oncology agents.

Research into novel IDO1 inhibitors has led to the discovery of potent compounds based on imidazoisoindole and imidazo[1,5-a]pyridine (B1214698) scaffolds. A series of imidazoisoindoles were identified as potent IDO1 inhibitors, with lead optimization resulting in compound 25, which demonstrated high potency and favorable pharmacokinetic properties. nih.gov In preclinical models, this compound showed a synergistic antitumor effect when combined with an anti-PD-1 monoclonal antibody. nih.gov

Furthermore, patent literature describes novel 5- or 8-substituted imidazo[1,5-a]pyridines as selective inhibitors of IDO1 and/or tryptophan 2,3-dioxygenase (TDO). google.comgoogle.com These findings underscore the potential of the broader imidazo-fused pyridine class of compounds in modulating this important immuno-oncology target.

Table 2: IDO1 Inhibitory Activity of Selected Imidazo-fused Heterocyclic Derivatives

Compound ClassSpecific CompoundTargetActivityKey Finding
ImidazoisoindoleCompound 25IDO1Highly Potent nih.govSynergistic antitumor effect with anti-PD-1 antibody nih.gov
Imidazo[1,5-a]pyridine5 or 8-substituted derivativesIDO1/TDOSelective Inhibitors google.comgoogle.comPotential for immuno-oncology applications google.comgoogle.com

Aβ Aggregate-Specific Ligands (Alzheimer's Disease Research)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. nih.govnih.gov The development of ligands that can specifically bind to Aβ aggregates is crucial for the imaging and diagnosis of the disease. nih.gov

A series of novel Aβ aggregate-specific ligands based on the imidazo[1,2-a]pyridine structure have been synthesized and evaluated. nih.gov One such derivative, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), and its bromo derivative have shown high binding affinities for Aβ aggregates, with Ki values of 15 nM and 10 nM, respectively. nih.gov In vitro autoradiography using [125I]IMPY on brain sections from a transgenic mouse model demonstrated highly selective binding to amyloid-like structures. nih.gov Furthermore, in vivo studies in normal mice showed that [125I]IMPY has a high initial brain uptake followed by a fast washout, which is a desirable characteristic for an imaging agent. nih.gov

In a related line of research, substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones have been investigated for their therapeutic potential in Alzheimer's disease. nih.gov Certain compounds in this series, such as compound 10c, have exhibited both acute and chronic anti-inflammatory activity. nih.gov In an aluminum chloride-induced Alzheimer's disease model in rats, compound 10c was found to improve amnesic performance and showed significant antioxidant and neuroprotective effects. nih.gov

Table 3: Binding Affinity and Activity of Imidazo[1,2-a]pyridine Derivatives in Alzheimer's Disease Research

CompoundTargetActivity (Ki)Key Finding
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)Aβ aggregates15 nM nih.govPotential imaging agent for Aβ plaques nih.gov
Bromo derivative of IMPYAβ aggregates10 nM nih.govHigh binding affinity to Aβ aggregates nih.gov
Compound 10c ((2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanone derivative)Multiple factors in ADNot applicableAnti-inflammatory, antioxidant, and neuroprotective effects nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating Correlations between Substituent Effects and Biological Potency

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives can be significantly altered by the nature and position of various substituents on the bicyclic core.

Research into novel c-Met inhibitors, a receptor tyrosine kinase involved in cancer progression, demonstrated the importance of substitution patterns. nih.gov An initial screening of compounds with a 1-methylpyrazole (B151067) group at the C-6 position and varied substituents at C-7 and C-8 showed that a bulky trifluoromethyl (CF3) group at the C-8 position could not enter the target's inner pocket, leading to a loss of inhibitory activity. nih.gov In contrast, an 8-fluoro substituent was found to be favorable. nih.gov The imidazo[1,2-a]pyridine core itself maintains a critical π–π interaction with the tyrosine residue Tyr-1230 of the c-Met enzyme. nih.gov

In the context of antituberculosis agents, lead optimization studies on imidazo[1,2-a]pyridine analogues (IPAs) have provided key SAR insights. rsc.org For instance, the introduction of a bromine atom at the C-6 position of the imidazo[1,2-a]pyridine ring led to a 16-fold decrease in activity, while a chlorine atom at the same position enhanced potency. rsc.org This suggests that steric factors may be more critical than electronic factors in determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. rsc.org Further modifications identified that a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring significantly improved potency against both extracellular and intracellular mycobacteria. rsc.org

Studies on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors also highlight substituent effects. nih.gov Imidazo[1,2-a]pyridine derivatives bearing a biphenyl (B1667301) side chain were identified as potential AChE inhibitors. nih.gov Specifically, a compound with a biphenyl side chain and a methyl substituent at the R4 position of the imidazo[1,2-a]pyridine ring showed the strongest AChE inhibition. nih.gov

The development of selective COX-2 inhibitors has also utilized the imidazo[1,2-a]pyridine scaffold. researchgate.net A series of compounds were designed with a p-methylsulfonyl phenyl group at the C-2 position and various Mannich bases at the C-3 position. researchgate.net The compound featuring a morpholinomethyl group at C-3 exhibited the highest COX-2 inhibitory potency and selectivity. researchgate.net Molecular modeling suggested that the methylsulfonyl group could be inserted into the secondary pocket of the COX-2 enzyme, contributing to its activity. researchgate.net

Table 1: Effect of Substituents on Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Scaffold Position Substituent Target Biological Effect Reference
C-8 -CF3 c-Met Loss in inhibitory activity nih.gov
C-8 -F c-Met Favorable for activity nih.gov
C-6 -Br M. tuberculosis 16-fold decrease in activity rsc.org
C-6 -Cl M. tuberculosis Enhanced potency rsc.org
C-2 -ethyl M. tuberculosis Significantly improved potency (in combination with 6-Cl) rsc.org
R4 position -CH3 Acetylcholinesterase Strongest inhibition (with biphenyl side chain) nih.gov
C-2 p-methylsulfonyl phenyl COX-2 Potent inhibition researchgate.net

Modulation of Photophysical Properties through Structural Variations

The imidazo[1,2-a]pyridine core is not only a versatile pharmacophore but also a fluorophore with attractive photophysical properties. ijrpr.com Its π-conjugated bicyclic structure is responsible for fluorescence emissions with excellent quantum yields. ijrpr.com These properties can be fine-tuned through structural modifications, making these compounds promising for applications in chemical sensing, optoelectronics, and biomedical imaging. ijrpr.com

The nature and position of substituents play a critical role in modulating the fluorescence of imidazo[1,2-a]pyridine derivatives. ijrpr.com A general principle is that electron-donating substituents tend to enhance luminescence performance, whereas electron-withdrawing groups result in less intense emissions. ijrpr.com

Specific structural variations have been shown to have predictable effects on photophysical properties:

Substitution at C2: The introduction of phenyl or naphthyl groups at the C2 position has been experimentally shown to increase the fluorescence yield. ijrpr.com

Phenacyl Substituents: The presence of functionalized phenacyl substituents attached to the imidazo[1,2-a]pyridine nucleus leads to strong emission, which is promoted by the extension of electronic delocalization. ijrpr.com

Hydroxyphenyl Groups: Derivatives that bear an ortho-hydroxyphenyl group can form conformations where the phenolic hydroxyl group is oriented towards a nitrogen atom of the imidazole (B134444) moiety. This conformation is stabilized by a hydrogen bond and influences the compound's fluorescent properties. ijrpr.com

The solvent environment can also affect the photophysical properties. For example, the UV-Vis absorbance spectra of certain imidazo[1,2-a]pyridine products show maximal absorbance at slightly different wavelengths in solvents like methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). ijrpr.com This demonstrates the sensitivity of the electronic structure to the surrounding medium.

Table 2: Influence of Structural Variations on Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

Position of Variation Structural Modification Effect on Photophysical Property Reference
General Electron-donating substituent Improved luminescence performance ijrpr.com
General Electron-withdrawing substituent Less intense emission ijrpr.com
C2 Phenyl or Naphthyl group Increased fluorescence yield ijrpr.com
General Functionalized phenacyl substituent Strong emission due to extended electronic delocalization ijrpr.com

Applications in Advanced Materials and Optoelectronics

Development of Fluorescent Probes and Dyes

Imidazo[1,2-a]pyridine (B132010) derivatives are notable for their fluorescence, making them valuable as organic fluorophores. nih.gov The introduction of different functional groups onto the imidazo[1,2-a]pyridine core allows for the tuning of their photophysical properties, such as emission wavelength and quantum yield. nih.govresearchgate.net For instance, the presence of electron-donating groups can enhance luminescence, while the extension of delocalization within the molecule can also increase the fluorescence quantum yield. nih.gov

The hydroxymethyl group (-CH2OH), as found in Imidazo[1,2-a]pyridin-5-ylmethanol, can influence the fluorescent properties of the parent molecule. nih.gov Research on related 3-hydroxymethyl imidazo[1,2-a]pyridines has explored the hypothesis that this group may act as an enhancer of fluorescence intensity. nih.gov The fluorescence of these compounds can be sensitive to the polarity and rigidity of their environment, a characteristic that is beneficial for developing solvatochromic dyes. nih.govresearchgate.net

Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed as fluorescent probes for detecting various analytes. For example, a fused imidazopyridine-based sensor was designed for the selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and even within HeLa cells. rsc.orgnih.gov This particular sensor exhibited a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺, with low detection limits. rsc.orgnih.gov The development of such probes highlights the versatility of the imidazo[1,2-a]pyridine framework in creating highly sensitive and selective chemosensors. rsc.orgresearchgate.nettandfonline.com

Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundSubstitution PatternEmission Quantum YieldKey FeatureReference
Library of Imidazo[1,2-a]pyridinesElectron-donating and electron-withdrawing groups at the 2-position0.2 - 0.7Luminescence performance influenced by substituents on the phenyl ring. nih.gov
Quadrupolar system with two imidazo[1,2-a]pyridine units1,4-dicyanobenzene unit at the centerNot specifiedLarge Stokes-shifted luminescence and two-photon absorption response. nih.gov
V-shaped bis-Imidazo[1,2-a]pyridine FluorophoresX−ImPy−π−ImPy−X architecture0.17 - 0.51Emission tunable from near-UV to deep-blue region. nih.gov

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The luminescent properties of imidazo[1,2-a]pyridine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The ability to tune their emission color across the visible spectrum is a significant advantage for developing materials for display technologies. nih.gov Specifically, deep-blue emitters based on the imidazo[1,2-a]pyridine core have been utilized in the fabrication of efficient OLEDs with high brightness. nih.gov The rigid and planar structure of the imidazo[1,2-a]pyridine scaffold contributes to the stability and performance of these materials in electronic devices.

While the primary focus has been on OLEDs, the broader class of imidazo[1,2-a]pyridine derivatives also holds potential for applications in organic solar cells. Their tunable electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for designing efficient light-harvesting and charge-transporting materials. nih.gov The versatility in synthesizing a wide range of derivatives allows for the systematic optimization of these properties to match the requirements of organic photovoltaic devices.

Sensors and Chemical Biology Applications

Beyond their use in materials science, imidazo[1,2-a]pyridine derivatives, including those with a methanol (B129727) functional group, have significant applications in the realm of sensors and chemical biology. rsc.orgnih.gov Their fluorescent nature, which can be modulated by the presence of specific ions or molecules, makes them excellent candidates for the development of chemical sensors. rsc.orgbldpharm.com

A notable example is a fused imidazo[1,2-a]pyridine-based fluorescent probe that demonstrates high sensitivity and selectivity for Fe³⁺ and Hg²⁺ ions. rsc.org This sensor operates through distinct fluorescence quenching and enhancement mechanisms for the two different metal ions, allowing for their differential detection. The ability of such probes to function in aqueous environments and within living cells underscores their practical utility in biological and environmental monitoring. rsc.orgnih.gov

The imidazo[1,2-a]pyridine scaffold is considered a "drug prejudice" scaffold due to its prevalence in a wide array of medicinally active compounds. rsc.orgnih.govnih.gov This highlights the biocompatibility and potential for developing probes for biological systems. The structural similarity of imidazo[1,2-a]pyridines to naturally occurring purines and indoles further suggests their potential to interact with biological targets. bio-conferences.org This opens up avenues for their use in bioimaging and as tools to study biological processes. nih.gov

Applications of Imidazo[1,2-a]pyridine Derivatives in Sensing
Derivative TypeTarget AnalyteSensing MechanismApplicationReference
Fused Imidazopyridine SensorFe³⁺'Turn-on' fluorescenceDetection in aqueous media and HeLa cells rsc.orgnih.gov
Fused Imidazopyridine SensorHg²⁺'Turn-off' fluorescenceDetection in aqueous media and HeLa cells rsc.orgnih.gov
Imidazo[1,5-α]pyridine derivative (NIPY-DNBS)Thiols'Turn-on' fluorescenceDetection in aqueous solution researchgate.net

Future Perspectives and Emerging Research Avenues for Imidazo 1,2 a Pyridin 5 Ylmethanol

Novel Synthetic Methodologies

The development of efficient, sustainable, and versatile synthetic routes is crucial for exploring the full potential of imidazo[1,2-a]pyridine (B132010) derivatives. Future research is moving beyond traditional methods, which often require harsh conditions and lengthy procedures, towards more sophisticated and environmentally benign strategies. bio-conferences.orgtci-thaijo.org

Key emerging methodologies include:

One-Pot Reactions: Simplifying synthesis by combining multiple reaction steps into a single procedure without isolating intermediates. This approach, often utilizing catalysts like CsF-Celite, enhances total yield and simplifies operations. tci-thaijo.org

Catalyst Innovation: The use of molecular iodine as a mild and eco-friendly catalyst in aqueous media is gaining traction. acs.orgnih.gov This method allows for the three-component coupling of 2-aminopyridines, acetophenones, and other precursors under aerobic conditions, often with high yields. acs.org Copper-catalyzed aerobic dehydrogenative cyclization is another environmentally friendly approach being explored. organic-chemistry.org

Energy-Efficient Techniques: Microwave irradiation and ultrasound assistance are being employed to accelerate reaction times and improve yields. organic-chemistry.orgnih.gov Microwave-assisted synthesis, in particular, can be performed under solvent-free conditions using catalysts like alumina (B75360) (Al2O3), highlighting its green chemistry credentials. nih.gov

Flow Chemistry and Automation: Automated flow synthesis is set to revolutionize the production of imidazo[1,2-a]pyridine libraries. researchgate.net These systems enable rapid high-throughput experimentation and optimization of reaction conditions, accelerating the development of new synthetic routes. researchgate.net

Radical Reactions: The direct functionalization of the imidazo[1,2-a]pyridine core through radical reactions represents a powerful strategy for creating diverse derivatives. rsc.org These reactions can be initiated through transition metal catalysis, photocatalysis, or metal-free oxidation, providing efficient pathways to modify the scaffold. rsc.org

These advanced methodologies will not only streamline the synthesis of known derivatives like Imidazo[1,2-a]pyridin-5-ylmethanol but also facilitate the creation of novel analogues with diverse substitutions for extensive biological screening.

MethodologyKey FeaturesCatalyst/ConditionsReference
One-Pot Synthesis Simplified procedure, enhanced yieldCsF-Celite tci-thaijo.org
Iodine Catalysis Environmentally benign, high yieldMolecular Iodine, Water, Ultrasonication acs.org
Microwave-Assisted Rapid, solvent-free optionAlumina (Al2O3) nih.gov
Ultrasound-Assisted Green solvent (water), metal-freeKI/tert-butyl hydroperoxide organic-chemistry.org
Flow Chemistry Automated, high-throughputMicrowave-assisted continuous-flow (MACOS) researchgate.net

Exploration of New Therapeutic Targets

The versatility of the imidazo[1,2-a]pyridine scaffold allows it to interact with a wide array of biological targets, opening up new frontiers in disease treatment. nih.gov Research is actively expanding beyond established applications to address unmet medical needs in oncology, infectious diseases, and neurology.

Oncology: The fight against cancer remains a primary focus. Derivatives are being designed as inhibitors for several key targets:

Aldehyde Dehydrogenase (ALDH1A3): Novel imidazo[1,2-a]pyridine chemotypes are being developed to target ALDH1A3, an enzyme overexpressed in glioblastoma stem cells, offering a potential strategy to combat this deadly brain tumor. acs.org

PI3K/mTOR: As dual inhibitors of the PI3K-Akt-mTOR signaling pathway, these compounds show promise for cancer therapy, with some demonstrating excellent kinase selectivity and oral bioavailability in preclinical studies. acs.org

Nek2 Kinase: Potent inhibitors of Nek2, a kinase involved in cell division, have shown significant tumor suppression in vivo with no apparent toxicity, marking them as potential therapeutics. uthscsa.edu

c-Met Kinase: New series of inhibitors targeting the c-Met receptor, which plays a critical role in cancer progression and drug resistance, have been discovered. nih.gov One potent compound inhibited c-Met kinase activity and c-Met-driven cell proliferation. nih.gov

KRAS G12C: Using a scaffold hopping strategy, imidazo[1,2-a]pyridine has been utilized as a backbone for novel covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers. rsc.org

Infectious Diseases: The scaffold is a promising platform for developing new anti-infective agents:

Tuberculosis: Imidazo[1,2-a]pyridine amides are being investigated as inhibitors of QcrB, a component of the electron transport chain essential for energy production in Mycobacterium tuberculosis. nih.gov Other derivatives target glutamine synthetase (MtGS), another crucial enzyme for the bacterium's survival. nih.gov The development of these compounds is seen as a renaissance in the search for drugs against multi-drug resistant tuberculosis. nih.gov

Fungal Infections: For the neglected tropical disease eumycetoma, imidazo[1,2-b]pyridazine (B131497) derivatives have shown potent in vitro activity against the causative agent Madurella mycetomatis, with better selectivity than existing treatments. nih.govresearchgate.net

Viral Infections: Computational studies have suggested that certain derivatives could act as dual inhibitors of human ACE2 and the SARS-CoV-2 spike protein, potentially blocking viral entry into host cells. nih.gov

A summary of emerging therapeutic targets for the imidazo[1,2-a]pyridine scaffold is presented below.

Therapeutic TargetDisease AreaKey FindingsReference
ALDH1A3 GlioblastomaNovel chemotypes identified as potent inhibitors. acs.org
PI3K/mTOR CancerDiscovery of dual inhibitors with good efficacy and bioavailability. acs.org
Nek2 CancerPotent inhibitors suppressed tumor growth in vivo. uthscsa.edu
PDGFR CancerOrally bioavailable and potent antagonists developed via structure-based design. nih.gov
QcrB & MtGS TuberculosisIdentification of potent inhibitors against drug-resistant strains. nih.gov
c-Met CancerDiscovery of selective inhibitors that block key signaling cascades. nih.gov
KRAS G12C CancerDevelopment of novel covalent inhibitors. rsc.org
M. mycetomatis EumycetomaDerivatives showed high activity and favorable selectivity. nih.govresearchgate.net

Advanced Computational Modeling and AI-Driven Drug Discovery

The future of drug discovery for compounds like this compound will be heavily influenced by the integration of advanced computational modeling and artificial intelligence (AI). These technologies can dramatically accelerate the design-make-test-analyze cycle, making the search for new medicines more efficient and cost-effective. youtube.com

Molecular Docking and Simulation: Molecular docking is a standard tool used to predict the binding affinity and interaction patterns of imidazo[1,2-a]pyridine derivatives with their biological targets. nih.govresearchgate.net This has been applied to screen for potential inhibitors of cancer-related enzymes like oxidoreductase and targets for SARS-CoV-2. nih.govasianpubs.org

Quantum Computational Studies: Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, stability, and reactivity of these molecules. acs.orgnih.gov This provides fundamental insights into their chemical properties, aiding in the design of more effective compounds. nih.gov

In Silico Profiling: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions are routinely performed to assess the pharmacokinetic and safety profiles of new derivatives early in the discovery process, helping to prioritize candidates with promising drug-like characteristics. nih.govnih.gov

AI-Driven Generative Models: A significant emerging trend is the use of AI, particularly deep learning models like recurrent neural networks (RNNs) and long short-term memory (LSTMs), to generate novel molecular structures in silico. youtube.com These models are trained on vast datasets of known chemical structures and can be guided to create new compounds optimized for multiple properties simultaneously, such as high potency against a target and low predicted toxicity. youtube.com Software platforms are now integrating AI to generate novel molecules with predefined properties, moving from concept to validated compounds more rapidly. researchgate.net

Multifunctional Compounds and Hybrid Molecules

A sophisticated strategy gaining momentum is the design of single chemical entities that can modulate multiple biological targets. This approach is particularly relevant for complex diseases like cancer, which often involve redundant or interconnected signaling pathways. The imidazo[1,2-a]pyridine scaffold is an ideal core for developing such multifunctional agents.

The core concept is to create "hybrid molecules" by linking the imidazo[1,2-a]pyridine pharmacophore with another biologically active moiety. This can lead to compounds with dual-action mechanisms, potentially offering enhanced efficacy, reduced risk of drug resistance, and improved safety profiles.

A prime example of this approach is the development of imidazo[1,5-a]pyridine-benzimidazole hybrids. rsc.org These molecules were designed to simultaneously act as:

Tubulin Polymerization Inhibitors: Disrupting the formation of microtubules, which are essential for cell division, thereby arresting cancer cells in the G2/M phase of the cell cycle.

PI3K/Akt Pathway Inhibitors: Blocking a critical signaling pathway that promotes cell survival and proliferation.

In studies, these hybrid compounds demonstrated significant cytotoxic activity against a broad panel of human tumor cell lines and induced cancer cell death through apoptosis. rsc.org Molecular docking simulations confirmed that the molecules could bind effectively to the colchicine (B1669291) binding site of tubulin. rsc.org This research validates the strategy of creating hybrid molecules based on the imidazopyridine framework to achieve a multi-targeted attack on cancer cells. Future research will likely expand this concept to other target combinations and therapeutic areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.